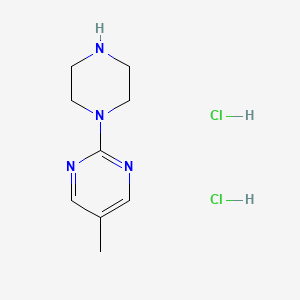![molecular formula C23H15ClF2N4OS B2816033 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114832-03-9](/img/no-structure.png)
1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H15ClF2N4OS and its molecular weight is 468.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed promising inhibitory effects against bacterial and fungal pathogens. For instance, certain derivatives exhibited superior antibacterial activities compared to commercial bactericides against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, and better fungicidal activities against Pellicularia sasakii and Colletotrichum capsici (Yan et al., 2016).
Benzodiazepine Binding Activity
Investigation into related structures has led to the synthesis of compounds with high affinity for the benzodiazepine receptor. For example, certain novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrated potent benzodiazepine antagonistic properties in rat models, highlighting their potential for development into new therapeutic agents (Francis et al., 1991).
H1-Antihistaminic Activity
A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds significantly protected animals from histamine-induced bronchospasm, with certain derivatives being more potent and causing less sedation than the reference standard chlorpheniramine maleate. This research suggests the potential of these compounds to serve as a new class of H1-antihistamines (Alagarsamy et al., 2007).
Anticancer Activity
Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity evaluation. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative, which is then functionalized with a 4-fluorobenzyl group. The second intermediate is a 2-chloro-6-fluorobenzylthiol derivative, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2-amino-4-chloro-5-nitrophenol", "ethyl acetoacetate", "hydrazine hydrate", "4-fluorobenzaldehyde", "thiourea", "2-chloro-6-fluorobenzyl chloride", "sodium hydride", "4-fluorobenzyl bromide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Synthesis of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative:", "Step 1: Reduction of 2-amino-4-chloro-5-nitrophenol with hydrazine hydrate to form 2-amino-4-chloro-5-nitroaniline", "Step 2: Cyclization of 2-amino-4-chloro-5-nitroaniline with ethyl acetoacetate to form 4-chloro-5-nitro-2-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one", "Step 3: Reduction of 4-chloro-5-nitro-2-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one with sodium hydride and ethanol to form [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Step 4: Functionalization of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with 4-fluorobenzyl bromide in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Synthesis of 2-chloro-6-fluorobenzylthiol derivative:", "Step 1: Reaction of 2-chloro-6-fluorobenzyl chloride with thiourea in the presence of sodium acetate and acetic acid to form 2-chloro-6-fluorobenzylthiourea", "Step 2: Reaction of 2-chloro-6-fluorobenzylthiourea with ethanol and hydrogen sulfide to form 2-chloro-6-fluorobenzylthiol", "Coupling of intermediates to form final product:", "Step 1: Reaction of 4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with 2-chloro-6-fluorobenzylthiol in the presence of triethylamine and N,N-dimethylformamide to form 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" ] } | |
Numéro CAS |
1114832-03-9 |
Formule moléculaire |
C23H15ClF2N4OS |
Poids moléculaire |
468.91 |
Nom IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClF2N4OS/c24-18-5-3-6-19(26)17(18)13-32-23-28-27-22-29(12-14-8-10-15(25)11-9-14)21(31)16-4-1-2-7-20(16)30(22)23/h1-11H,12-13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC=C4Cl)F)CC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B2815957.png)
![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)


![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)
![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2815966.png)
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2815968.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2815969.png)

